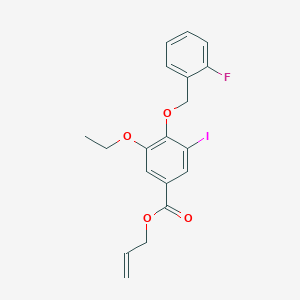

Allyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate

Description

Allyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate is a structurally complex benzoate ester featuring multiple functional groups: an allyl ester, an ethoxy substituent at position 3, a 2-fluorobenzyloxy group at position 4, and an iodine atom at position 5 on the aromatic ring. The allyl ester moiety provides reactivity for further functionalization, such as radical or nucleophilic substitutions.

Properties

Molecular Formula |

C19H18FIO4 |

|---|---|

Molecular Weight |

456.2 g/mol |

IUPAC Name |

prop-2-enyl 3-ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodobenzoate |

InChI |

InChI=1S/C19H18FIO4/c1-3-9-24-19(22)14-10-16(21)18(17(11-14)23-4-2)25-12-13-7-5-6-8-15(13)20/h3,5-8,10-11H,1,4,9,12H2,2H3 |

InChI Key |

RFXXDPIJIWQNCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC=C)I)OCC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the allyl group may be converted to an epoxide or other oxidized forms.

Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common nucleophiles include sodium azide (NaN₃) and potassium cyanide (KCN).

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Deiodinated products.

Substitution: Azido or cyano derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

- Potential use in the development of bioactive compounds due to its unique functional groups.

Medicine:

- Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets. The presence of the allyl, ethoxy, and fluorobenzyl groups allows it to participate in various biochemical pathways. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to derivatives with analogous substituents, particularly those containing halogenated benzyloxy groups, allyl esters, or iodine atoms. Below is a systematic analysis based on synthesis, spectral characteristics, and molecular geometry.

Spectroscopic Characteristics

Key spectral data for comparison:

- ESI-MS : Compound 12b (2-fluorobenzyloxy derivative) showed an [M+H]+ peak at m/z 245.1 . The target compound’s molecular weight would likely exceed this due to the iodine atom (127.9 g/mol) and ethoxy group.

- NMR : Allyloxy-containing compounds like 3d and 3f exhibit distinct 1H NMR signals for allyl protons (δ 4.6–5.2 ppm) and aromatic protons influenced by substituents . The iodine atom in the target compound would cause significant deshielding of nearby protons.

- IR : Analogs like 3i show carbonyl stretches near 1700 cm⁻¹, while benzyloxy groups absorb at 1250–1100 cm⁻¹ . The target compound’s iodine may introduce unique C-I stretching modes (~500 cm⁻¹) .

Molecular Geometry and Solid-State Properties

X-ray studies of codeine derivatives (e.g., heroin, morphine) reveal T-shaped molecular geometries with dihedral angles critical for packing and stability .

Data Tables

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Steric Effect | Example Compound | Yield Trend |

|---|---|---|---|---|

| 2-Fluorobenzyloxy | Withdrawing | Moderate | 12b | 48.8% |

| p-Tolyloxy (methyl) | Donating | Low | 3h | 89% |

| Di-tert-butyl | Neutral | High | 3i | 43% |

Research Findings and Implications

- Halogen Effects: The 2-fluorobenzyloxy group in the target compound may improve metabolic stability compared to non-fluorinated analogs, as seen in pharmaceutical candidates .

- Iodine’s Role : The iodine atom could enable applications in imaging or as a heavy-atom catalyst, though its size may complicate synthesis .

- Allyl Ester Utility : The allyl group offers versatility for further modifications, as demonstrated in chalcone derivatives like ANPEO and VBNPEO .

Biological Activity

Overview

Allyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate is a synthetic organic compound with notable structural complexity, featuring an allyl group, an ethoxy moiety, a fluorobenzyl ether, and an iodine substituent on a benzoate backbone. Its molecular formula is , with a molecular weight of approximately 456.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and pharmacology.

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , which allows for the formation of carbon-carbon bonds under mild conditions. This method is favored for its versatility and functional group tolerance, enabling the incorporation of various substituents that may enhance biological activity.

The mechanism of action for this compound is primarily attributed to the presence of the iodine atom, which can act as a leaving group in substitution reactions. This facilitates new bond formations and modifications of molecular structures, allowing for interactions with various biological targets such as enzymes and receptors.

Anticancer Properties

Research indicates that compounds similar to this compound often exhibit significant anticancer properties. The fluorobenzyl group enhances lipophilicity, potentially improving cellular uptake and interaction with biological molecules. In vitro studies have shown that structurally related compounds can inhibit glycolysis in cancer cells, presenting a promising therapeutic approach for aggressive cancers like glioblastoma multiforme (GBM) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for elucidating how variations in the chemical structure affect biological activity. For instance, modifications at the C-2 position with halogens have been shown to enhance stability and uptake, making derivatives more effective at lower doses .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Unique Features |

|---|---|

| Ethyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate | Contains ethyl instead of allyl |

| Allyl 3-ethoxy-4-(benzyloxy)-5-iodobenzoate | Lacks fluorine substituent |

| Allyl 3-methoxy-4-(3-fluorobenzyl)oxy)-5-bromobenzoate | Bromine instead of iodine |

This table illustrates how the specific combination of functional groups and halogen substituents in this compound may influence its reactivity and biological activity compared to other compounds.

Case Studies

- Fluorinated Derivatives : A study on fluorinated derivatives indicated that these compounds can significantly inhibit hexokinase activity in GBM cells, suggesting that modifications similar to those found in this compound could enhance anticancer efficacy .

- Glycolytic Inhibition : Research has shown that halogenated analogs can effectively disrupt glycolytic pathways in cancer cells, leading to reduced tumor growth rates. This highlights the potential for this compound to be developed as a therapeutic agent targeting metabolic pathways in tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.